ethyl 4-(2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate is an organic compound with applications in various fields such as pharmaceuticals and chemical research. It is recognized for its complex structure, which features a tetrahydroquinazolinone core—a motif commonly found in bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions : The synthesis of ethyl 4-(2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate typically starts with the formation of the tetrahydroquinazolinone core. This can be achieved via a multi-step reaction involving cyclization of appropriate starting materials under controlled conditions. The key steps often include the use of acylating agents and catalysts to facilitate the formation of amide bonds.
Industrial Production Methods : For large-scale production, processes such as continuous flow chemistry may be employed to enhance yield and purity. This method allows for precise control over reaction parameters and scaling up of the synthesis process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions : This compound can undergo a variety of chemical reactions:
Oxidation : Undergoes oxidation reactions using agents like potassium permanganate or chromium trioxide, potentially leading to quinazolinone derivatives.
Reduction : Can be reduced using agents such as lithium aluminum hydride, which may convert certain functional
Properties
IUPAC Name |
ethyl 4-[[2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-3-27-20(26)14-8-10-15(11-9-14)22-18(24)12-23-13(2)21-17-7-5-4-6-16(17)19(23)25/h8-11H,3-7,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIHSGWNBCHHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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